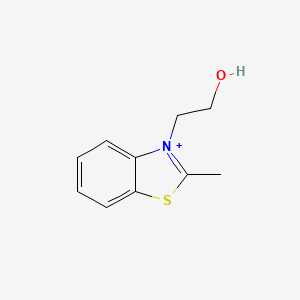

3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium

Beschreibung

3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium ist eine chemische Verbindung, die für ihre einzigartige Struktur und Eigenschaften bekannt ist. Sie gehört zur Klasse der Benzothiazoliumverbindungen, die sich durch ein Benzothiazolringsystem auszeichnen.

Eigenschaften

Molekularformel |

C10H12NOS+ |

|---|---|

Molekulargewicht |

194.28 g/mol |

IUPAC-Name |

2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol |

InChI |

InChI=1S/C10H12NOS/c1-8-11(6-7-12)9-4-2-3-5-10(9)13-8/h2-5,12H,6-7H2,1H3/q+1 |

InChI-Schlüssel |

DUPDJONYRNIZRW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=[N+](C2=CC=CC=C2S1)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium beinhaltet typischerweise die Reaktion von 2-Methylbenzothiazol mit Ethylenoxid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Die Reaktion kann wie folgt dargestellt werden:

2-Methylbenzothiazol+Ethylenoxid→3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium

Die Reaktion wird üblicherweise in Gegenwart eines Katalysators, wie z. B. einer starken Säure oder Base, durchgeführt, um die Öffnung des Ethylenoxidrings und dessen anschließende Anlagerung an den Benzothiazolring zu erleichtern.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium große Reaktoren und optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Der Einsatz von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Kristallisation und Chromatographie sorgt für eine effiziente Produktion von hochwertigen Verbindungen.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thioetherderivate umwandeln.

Substitution: Die Hydroxylgruppe in der Verbindung kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Elektrofile wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thioetherderivate.

Substitution: Verschiedene substituierte Benzothiazoliumderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann mit Enzymen und Proteinen interagieren und so deren Aktivität modulieren. Beispielsweise kann es bestimmte Enzyme hemmen, die am mikrobiellen Wachstum beteiligt sind, und so antimikrobielle Eigenschaften aufweisen. Darüber hinaus kann seine Interaktion mit zellulären Pfaden die Apoptose in Krebszellen induzieren, was es zu einem potenziellen Antikrebsmittel macht.

Wirkmechanismus

The mechanism of action of 3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Hydroxyethylbenzothiazol

- 2-Methylbenzothiazol

- 3-Hydroxyethyl-1,3-benzothiazol-3-ium

Einzigartigkeit

3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium ist einzigartig durch das Vorhandensein sowohl einer Hydroxyethylgruppe als auch einer Methylgruppe am Benzothiazolring. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden. Beispielsweise erhöht die Hydroxyethylgruppe ihre Wasserlöslichkeit, während die Methylgruppe ihre Reaktivität und Interaktion mit biologischen Zielstrukturen beeinflussen kann.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.